Meglumine ioxithalamate is a pharmaceutical compound used primarily as an iodinated contrast medium in medical imaging. It is a salt of ioxitalamic acid, which is utilized for enhancing the visibility of internal structures during X-ray and computed tomography scans. This compound is known for its high osmolarity and was developed by Liebel-Flarshem Canada Inc, receiving approval from Health Canada in 1995. Although it has been widely used, it is currently no longer available on the market .
Meglumine ioxithalamate is classified as an ionic iodinated contrast medium. It is a first-generation contrast agent characterized by its ionic monomer structure and high osmolarity, typically ranging from 1500 to 1800 mOsm/kg. The compound is derived from ioxitalamic acid, which can exist in various salt forms, including sodium and meglumine salts .
The synthesis of meglumine ioxithalamate involves the reaction of ioxitalamic acid with meglumine, a sugar alcohol derivative. The process typically includes:
The detailed synthetic route may vary based on specific laboratory protocols and desired purity levels .
Meglumine ioxithalamate has a complex molecular structure characterized by its multiple functional groups and stereocenters. The molecular formula is , with a molecular weight of approximately 839.15 g/mol.
The stereochemistry of the molecule includes four defined stereocenters .
Meglumine ioxithalamate can undergo several chemical reactions typical for iodinated compounds:
These reactions are critical for understanding the pharmacokinetics and safety profile of the compound during medical applications.
The mechanism of action for meglumine ioxithalamate primarily involves its role as a contrast agent in imaging procedures:
The pharmacodynamics involve interactions with cellular components that can lead to transient physiological responses such as vasodilation or histamine release .
These properties are essential for formulating effective contrast media solutions .
Meglumine ioxithalamate has been primarily used in diagnostic imaging procedures:
Despite its previous widespread use in clinical settings, it is important to note that this compound is no longer marketed due to evolving standards in contrast media safety and efficacy .
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3